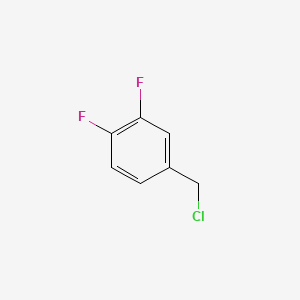

3,4-Difluorobenzyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGRVYJPIVZZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371729 | |

| Record name | 3,4-Difluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-80-6 | |

| Record name | 3,4-Difluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorobenzyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Difluorobenzyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 3,4-Difluorobenzyl chloride (CAS No. 698-80-6). As a key building block in medicinal chemistry and materials science, this organofluorine compound's unique electronic properties, conferred by the difluorinated phenyl ring, make it a valuable reagent for introducing the 3,4-difluorobenzyl moiety into a wide range of molecules. This guide will delve into its spectral characteristics, reactivity, safety and handling protocols, and its pivotal role in the synthesis of pharmaceuticals and agrochemicals.

Introduction: The Significance of Fluorination in Molecular Design

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] this compound serves as a readily available and reactive synthon for introducing a difluorinated aromatic ring, a motif of growing importance in the development of novel therapeutic agents and functional materials.[2]

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[3] Its core structure consists of a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and a chloromethyl group.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClF₂ | [3][4] |

| Molecular Weight | 162.56 g/mol | [5] |

| CAS Number | 698-80-6 | [4][6] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 28 °C at 0.4 torr; 133-134 °C at 760 mmHg | [3][7] |

| Melting Point | -44 °C | [3] |

| Density | Approximately 1.307 g/cm³ | [3] |

| Refractive Index | Approximately 1.49 | [7] |

| Solubility | Soluble in common organic solvents such as ethanol, ether, and dimethyl sulfoxide. | [3] |

Spectral Data and Characterization

Accurate characterization of this compound is crucial for its effective use in synthesis. The following sections detail its expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂Cl) typically in the range of 4.5-4.7 ppm. The aromatic region will display a complex multiplet pattern for the three protons on the difluorinated ring, influenced by both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the benzylic carbon (-CH₂Cl) around 45 ppm. The aromatic region will show four distinct signals for the carbon atoms of the benzene ring, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -CH₂Cl): ~2960-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-F stretching: Strong absorptions in the region of ~1300-1100 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 162. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a significant M+2 peak at m/z 164. Common fragmentation patterns include the loss of a chlorine atom to form the 3,4-difluorobenzyl cation at m/z 127, which is often the base peak.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of 3,4-difluorotoluene. Industrial production may utilize alternative routes.

General Synthetic Protocol: Chlorination of 3,4-Difluorotoluene

This method involves the free-radical chlorination of the methyl group of 3,4-difluorotoluene.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-difluorotoluene in an inert solvent like carbon tetrachloride.

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN), to the mixture.

-

Chlorination: Slowly add a chlorinating agent, for example, sulfuryl chloride (SO₂Cl₂), to the reaction mixture. The reaction is typically initiated by heating or UV irradiation.

-

Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and wash it with water and a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Reactivity and Chemical Transformations

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The chlorine atom is a good leaving group, and the benzylic position is activated towards SN1 and SN2 reactions.

Caption: Nucleophilic substitution reaction of this compound.

Common nucleophiles that react with this compound include:

-

Alcohols and Phenols: To form ethers.

-

Amines: To form substituted benzylamines.

-

Thiols: To form thioethers.

-

Cyanide: To form 3,4-difluorophenylacetonitrile.

-

Carboxylates: To form esters.

The electron-withdrawing nature of the fluorine atoms can influence the reaction rate and the stability of any carbocation intermediates in SN1-type reactions.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The 3,4-difluorobenzyl moiety is found in several pharmaceuticals and agrochemicals, where it often contributes to improved efficacy and metabolic stability.

While specific, publicly disclosed synthetic routes for all commercial drugs are not always available, the use of fluorinated benzyl halides is a common strategy. For instance, similar building blocks are used in the synthesis of certain kinase inhibitors and other therapeutic agents. The patent literature frequently cites the use of substituted benzyl chlorides in the preparation of novel compounds for various therapeutic areas.[9][10]

Safety and Handling

This compound is a corrosive and lachrymatory substance.[3] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[3]

Precautions:

-

Engineering Controls: Always handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary for larger quantities.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

First Aid Measures:

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a versatile and important building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its well-defined physicochemical properties and predictable reactivity make it a reliable reagent for the introduction of the 3,4-difluorobenzyl group. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective use in the laboratory and in industrial applications.

References

-

Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

- Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.

- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Choosing the Right Pharmaceutical Intermediate: The Role of this compound. Retrieved from [Link]

-

JETIR. (n.d.). FT-IR RAMAN STRUCTURE, VIBRATIONAL FREQUENCY ANALYSIS OF FLURO BENZYL CHLORIDE BASED OF DFT METHODCALCULATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

ResearchGate. (2025, November 7). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]

-

PubMed. (2018, August 22). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum showing C-Cl stretching and O-H stretching. Retrieved from [Link]

-

Progressive Academic Publishing. (n.d.). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.

-

Patsnap. (n.d.). The synthetic method of 2,4-difluorobenzylamine. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. hmdb.ca [hmdb.ca]

- 3. CAS 698-80-6: this compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound , 98% , 698-80-6 - CookeChem [cookechem.com]

- 6. 698-80-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]

- 10. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

Introduction: The Strategic Value of Fluorination in Modern Medicinal Chemistry

An In-Depth Technical Guide to 3,4-Difluorobenzyl Chloride for Advanced Drug Development

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to profoundly modulate a candidate molecule's metabolic stability, lipophilicity, and receptor binding affinity. Among the vast arsenal of fluorinated building blocks, this compound (CAS No. 698-80-6) has emerged as a particularly versatile and powerful intermediate.

This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will move beyond simple data recitation to explore the causality behind its synthesis, the rationale for its application, and the critical protocols that ensure its effective and safe utilization in the synthesis of next-generation therapeutics.

Section 1: Core Compound Properties and Identification

This compound is an organic compound featuring a benzyl group substituted with two fluorine atoms at the 3 and 4 positions and a reactive chloromethyl group.[1] This specific substitution pattern makes it a valuable synthon for introducing the 3,4-difluorophenyl moiety into target molecules.

Molecular Structure and Formula:

-

Molecular Weight: 162.57 g/mol [4]

-

Synonyms: 4-(Chloromethyl)-1,2-difluorobenzene, α-Chloro-3,4-difluorotoluene[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2][5][7] |

| Odor | Pungent, aromatic | [2] |

| Density | ~1.30 g/cm³ at 25 °C | [1][7] |

| Boiling Point | 181.3 ± 25.0 °C at 760 mmHg | [1][6] |

| 28 °C at 0.4 torr | [4] | |

| Melting Point | -44 °C | [7] |

| Solubility | Soluble in ethanol, ether, DMSO, and other common organic solvents | [7] |

| Refractive Index | ~1.485 - 1.490 | [1][5] |

Authoritative Note on Physical State: There is a notable discrepancy in publicly available data regarding the melting point of this compound, with some supplier databases listing a value of 52-53 °C.[1][5][6][7] However, this contradicts its common description as a liquid at room temperature. The value of -44 °C is more consistent with its observed physical state and the properties of similar benzyl halides.[7] Researchers should rely on empirical observation of their supplied material but expect it to be a liquid under standard laboratory conditions.

Section 2: The Strategic Role of the 3,4-Difluoro Motif in Medicinal Chemistry

The utility of this compound stems directly from the advantageous properties conferred by the vicinal fluorine atoms on the aromatic ring. The choice to incorporate this specific motif is a deliberate strategy to enhance drug-like properties.[8]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Introducing fluorine at positions susceptible to oxidative metabolism by Cytochrome P450 enzymes can block these metabolic pathways. This "metabolic blocking" increases the compound's half-life and oral bioavailability.

-

Lipophilicity and Permeability: Fluorine is the most electronegative element, yet its substitution for hydrogen often increases a molecule's lipophilicity (logP). This enhancement can improve penetration across biological membranes, such as the blood-brain barrier or cell walls, which is crucial for reaching the target site of action.[8]

-

Receptor Binding Affinity: The electron-withdrawing nature of fluorine alters the electronic distribution (pKa) of nearby functional groups. This can lead to more favorable hydrogen bonding interactions or conformational changes that enhance the binding affinity and selectivity of a drug for its target receptor or enzyme.[8][9]

Section 3: Synthesis and Manufacturing Considerations

The most common industrial synthesis of fluorinated benzyl chlorides involves the free-radical chlorination of the corresponding fluorotoluene. This method is scalable and cost-effective.

Experimental Protocol: Synthesis via Free-Radical Chlorination

This protocol is based on established methods for the chlorination of substituted toluenes.[10][11]

Objective: To synthesize this compound from 3,4-difluorotoluene.

Reagents:

-

3,4-Difluorotoluene

-

Tetrachloromethane (CCl₄)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Formamide (HCONH₂)

-

Methanol (MeOH)

Procedure:

-

Catalyst Activation: In a glass tube suitable for a high-pressure autoclave, charge Iron(II) chloride tetrahydrate (e.g., 0.01 molar equivalents) and formamide (e.g., 0.5 molar equivalents). Purge the tube with an inert atmosphere (Argon or Nitrogen) and heat gently for approximately 5 minutes.

-

Scientific Rationale: The iron salt acts as a radical initiator precursor. Formamide serves as an activator and stabilizer for the catalytic species.[11]

-

-

Charging Reagents: To the activated catalyst mixture, add tetrachloromethane (as both reagent and solvent), methanol, and 3,4-difluorotoluene (1.0 molar equivalent).

-

Scientific Rationale: Tetrachloromethane is the chlorine source. Methanol is included as a co-solvent and may play a role in the radical chain propagation.[11]

-

-

Reaction Execution: Seal the glass tube and place it inside a stainless-steel autoclave. Heat the sealed vessel to 180 °C for 6-8 hours.

-

Scientific Rationale: High temperature and pressure are required to initiate and sustain the free-radical chain reaction. The autoclave ensures containment and stable reaction conditions.

-

-

Workup and Purification: After cooling the autoclave to room temperature, carefully open the vessel and the reaction tube. Filter the reaction mixture to remove the catalyst.

-

Distill the solvent from the filtrate under reduced pressure.

-

The crude product, containing the desired this compound and unreacted starting material, is then purified by vacuum distillation to yield the final product.

Workflow Diagram: Synthesis of this compound

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 698-80-6: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 698-80-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. This compound CAS#: 698-80-6 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. sparrow-chemical.com [sparrow-chemical.com]

- 10. 3-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 11. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3,4-Difluorobenzyl Chloride: Physicochemical Properties and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzyl chloride (CAS No. 698-80-6) is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the presence of the reactive benzyl chloride moiety, which allows for its facile incorporation into a wide range of molecular scaffolds. The difluoro-substitution pattern on the aromatic ring can profoundly influence the physicochemical and pharmacological properties of the parent molecule, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] This guide provides an in-depth analysis of two critical physicochemical parameters of this compound: its boiling point and flash point. A thorough understanding of these properties is paramount for its safe handling, for the design of synthetic protocols, and for process scale-up in research and development settings.

Physicochemical Properties of this compound

The accurate determination and reporting of physicochemical properties such as boiling and flash points are crucial for the safe and effective use of chemical reagents. In the case of this compound, a review of publicly available data reveals notable discrepancies, underscoring the importance of critical evaluation of information sources.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For pure compounds, the normal boiling point is defined at an atmospheric pressure of 760 mmHg.

A survey of various chemical data sources presents conflicting values for the atmospheric boiling point of this compound. The most frequently cited values are 181.3 °C and 133-134 °C .[2][3] Several sources also report boiling points at reduced pressures, which are generally more consistent, for instance, 28 °C at 0.4 torr .[4][5]

A comparative analysis with structurally similar compounds can offer insights into the plausibility of these values. For example, the boiling point of unsubstituted benzyl chloride is approximately 179 °C.[6][7] The boiling point of 3,4-dichlorobenzyl chloride is significantly higher, at 241 °C.[8][9] Given that fluorine atoms are smaller and less polarizable than chlorine atoms, they contribute less to the intermolecular van der Waals forces that would elevate the boiling point. Therefore, a boiling point of 181.3 °C for this compound appears more consistent with the established value for benzyl chloride than the lower value of 133-134 °C. The significant deviation of the latter value suggests it may be an error or a measurement under non-standard conditions.

Flash Point

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. This is a critical safety parameter for assessing fire and explosion hazards.

Similar to the boiling point, there is a lack of consensus in the reported flash point of this compound. One of the more credible sources reports a flash point of 65.6 ± 16.6 °C .[2] It is important to note that some sources erroneously list a boiling point at reduced pressure (e.g., 27-29°C/0.4mm) as the flash point, which is a common error in data aggregation.[4] For comparison, the flash point of the structurally related 3,4-difluorobenzyl bromide is reported to be 79 °C (closed cup).[10]

The following table summarizes the key physicochemical data for this compound, with a critical assessment of the likely accuracy.

| Property | Reported Value(s) | Remarks |

| Boiling Point | 181.3 ± 25.0 °C at 760 mmHg[2] | This value is considered more plausible based on comparison with benzyl chloride. |

| 133-134 °C[3] | This value is likely erroneous or recorded under non-standard pressure. | |

| 28 °C at 0.4 torr[4][5] | Consistent value at reduced pressure. | |

| Flash Point | 65.6 ± 16.6 °C[2] | The most credible reported value. The method (e.g., open or closed cup) is not specified. |

| 27-29°C/0.4mm[4] | This is likely a misinterpretation of a boiling point at reduced pressure. |

Experimental Determination of Boiling and Flash Points

To ensure the safe and effective use of this compound, particularly in process development, it may be necessary to experimentally verify its boiling and flash points. The following sections outline the standard methodologies for these determinations.

Boiling Point Determination

The boiling point of a liquid can be determined by several methods, depending on the available sample size. For larger volumes, distillation is a common method. For smaller quantities, a micro-boiling point determination is suitable.

Protocol for Micro-Boiling Point Determination:

-

Sample Preparation: A small amount of this compound (a few microliters) is introduced into a capillary tube, which is then attached to a thermometer.

-

Apparatus Setup: The thermometer and capillary assembly are placed in a heating bath (e.g., a Thiele tube or a melting point apparatus with a heating block).

-

Heating and Observation: The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Equilibrium Point: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Logical Workflow for Boiling Point Determination

Caption: Workflow for micro-boiling point determination.

Flash Point Determination

The flash point is determined using either an open-cup or a closed-cup apparatus. Closed-cup methods generally provide lower and more conservative values as they prevent the loss of flammable vapors. The Pensky-Martens closed-cup method is a widely used standard.

Protocol for Pensky-Martens Closed-Cup Flash Point Determination (ASTM D93):

-

Sample Preparation: The test cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

-

Apparatus Setup: The cup is placed in the heating unit, and the lid, equipped with a stirrer and an ignition source, is secured.

-

Controlled Heating: The sample is heated at a slow, constant rate.

-

Ignition Testing: At regular temperature intervals, the ignition source (a small flame or an electric arc) is applied to the vapor space above the liquid.

-

Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash.

Logical Relationship in Flash Point Testing

Caption: Key factors leading to a flash point.

Safety, Handling, and Storage

This compound is a corrosive and lachrymatory substance.[11] It can cause severe skin burns and eye damage.[11] It is also harmful if inhaled or swallowed. Therefore, stringent safety precautions are essential.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe the vapors. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemicals.

Conclusion

This compound is a valuable building block in chemical synthesis. A comprehensive understanding of its physicochemical properties, particularly its boiling and flash points, is fundamental for its safe and effective application. While there are discrepancies in the reported values in publicly available databases, a critical analysis suggests a boiling point of approximately 181.3 °C and a flash point of around 65.6 °C. For applications where precise knowledge of these parameters is critical, experimental verification using standard methodologies is strongly recommended. Adherence to strict safety protocols during handling and storage is imperative to mitigate the risks associated with this corrosive and lachrymatory compound.

References

-

Stenutz. (n.d.). 3,4-dichlorobenzyl chloride. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3,4-Dichlorobenzyl chloride. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved from [Link]

-

S. (1973, August 18). Vapor pressure boiling point measurements - seven selected organic substances. Retrieved from [Link]

-

National Council of Educational Research and Training. (n.d.). Chemistry Part 2. Drishti IAS. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

-

Sparrow Fluorine Chemicals. (n.d.). Sparrow Fluorine Chemicals. Retrieved from [Link]

-

NIST. (n.d.). Benzyl chloride. NIST WebBook. Retrieved from [Link]

Sources

- 1. CAS 698-80-6: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 698-80-6 [chemicalbook.com]

- 5. 698-80-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 7. Benzyl chloride [webbook.nist.gov]

- 8. 3,4-dichlorobenzyl chloride [stenutz.eu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 3,4-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound, 98% 5 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.co.uk]

An In-Depth Technical Guide to the Electrophilic Nature of 3,4-Difluorobenzyl Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorobenzyl chloride (C₇H₅ClF₂) is a pivotal fluorinated building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from a highly reactive electrophilic center, the benzylic carbon, which is significantly modulated by the electronic effects of the two fluorine atoms on the aromatic ring. This guide provides a detailed examination of the structural and electronic factors that define the electrophilic character of this compound. We will dissect the interplay of inductive and mesomeric effects, analyze the favored mechanistic pathways for nucleophilic substitution, and present a practical, field-proven protocol for its application in synthesis. This document serves as a comprehensive resource for scientists seeking to leverage the unique reactivity of this compound in complex molecular design.

Introduction to this compound

Overview and Significance in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[2][3] this compound serves as a premier reagent for introducing the 3,4-difluorobenzyl moiety, a substructure found in numerous advanced therapeutic candidates.[4] Its importance lies in the combination of a reactive chloromethyl group with the unique electronic signature conferred by the vicinal fluorine atoms, allowing for precise and efficient synthetic transformations.[2]

Physicochemical Properties

A clear understanding of a reagent's physical properties is critical for its effective use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClF₂ | [1][5] |

| Molecular Weight | 162.56 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | ~177-181 °C | |

| Density | ~1.307 g/cm³ | |

| CAS Number | 698-80-6 | [1][5] |

| Sensitivity | Lachrymator | [6][7] |

Safety and Handling

This compound is a corrosive and lachrymatory compound that requires careful handling to ensure laboratory safety.[7]

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection.[7]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated area designated for corrosive materials.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

First Aid: In case of contact with eyes, rinse immediately and cautiously with water for several minutes. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.[7]

The Electronic Architecture: Unpacking the Electrophilicity

The reactivity of this compound is fundamentally governed by the electronic environment of the benzylic carbon atom. This environment is a product of both the inherent nature of the benzylic system and the powerful influence of the fluorine substituents.

The Benzylic System: An Inherently Reactive Site

Benzylic halides are well-established as being highly susceptible to nucleophilic substitution. This heightened reactivity is due to the ability of the adjacent aromatic ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions. In an Sₙ1 pathway, the resulting benzyl carbocation is stabilized by resonance.[8] In an Sₙ2 pathway, the p-orbitals of the ring overlap with the developing p-orbital in the pentavalent transition state, lowering its energy.

The Dual Role of Fluorine: Inductive vs. Mesomeric Effects

Fluorine's influence on an aromatic ring is a classic example of competing electronic effects.[9]

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond framework.[10] In this compound, two fluorine atoms work in concert to pull electron density away from the aromatic ring and, by extension, from the benzylic carbon. This effect significantly increases the partial positive charge (δ+) on the benzylic carbon, making it a more potent electrophilic center.

-

Mesomeric Effect (+M): The lone pairs on the fluorine atoms can be donated into the π-system of the benzene ring.[9][10] This resonance donation pushes electron density into the ring, opposing the inductive effect. However, for halogens, the inductive effect is broadly recognized to dominate over the mesomeric effect in influencing reactivity.

Net Electronic Impact on the Benzylic Carbon

The net result of these competing forces is a strong deactivation of the aromatic ring towards electrophilic substitution, but a significant activation of the benzylic carbon towards nucleophilic attack . The powerful -I effect of the two fluorine atoms is the dominant factor, making the benzylic carbon significantly more electron-deficient and thus more electrophilic than in unsubstituted benzyl chloride.

Mechanistic Pathways in Nucleophilic Substitution

General Considerations: Sₙ1 vs. Sₙ2 at the Benzylic Position

Primary benzylic halides like this compound can theoretically react via either an Sₙ1 or Sₙ2 mechanism. The choice is dictated by the stability of the potential carbocation intermediate versus the steric accessibility of the electrophilic carbon.[11]

Influence of Difluorination on the Transition State: Favoring the Sₙ2 Pathway

While a benzyl carbocation is stabilized by resonance, the strong electron-withdrawing inductive effects of the two fluorine atoms would severely destabilize the formation of a positive charge on the adjacent benzylic carbon. This destabilization raises the activation energy for the Sₙ1 pathway, making it highly unfavorable.

Conversely, the same inductive effect makes the benzylic carbon more attractive to an incoming nucleophile, lowering the activation energy for a concerted Sₙ2 attack. Therefore, nucleophilic substitution reactions involving this compound proceed almost exclusively through an Sₙ2 mechanism .

Diagram: Sₙ2 Reaction Mechanism

Caption: Generalized Sₙ2 mechanism for this compound.

Practical Applications and Synthetic Protocols

Role as a Key Intermediate in Drug Discovery

This compound is a workhorse electrophile for attaching the difluorobenzyl group to heteroatom nucleophiles (N, O, S). This is a common strategy in the synthesis of inhibitors, receptor antagonists, and other pharmacologically active agents.

Representative Protocol: N-Alkylation of Morpholine

This protocol details a standard, robust procedure for the Sₙ2 reaction between this compound and a secondary amine nucleophile, morpholine.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile. Add potassium carbonate (2.0 eq) and morpholine (1.2 eq). Stir the resulting suspension at room temperature for 10 minutes.

-

Causality: Anhydrous solvent prevents side reactions with water. K₂CO₃ is a mild, heterogeneous base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A slight excess of the nucleophile (morpholine) ensures complete consumption of the limiting electrophile.

-

-

Addition of Electrophile: Add this compound (1.0 eq) dropwise to the stirring suspension.

-

Causality: Dropwise addition helps to control any potential exotherm from the reaction.

-

-

Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzyl chloride is consumed (typically 2-4 hours).

-

Causality: Gentle heating increases the reaction rate. Monitoring is crucial to determine the point of completion and prevent the formation of degradation byproducts.

-

-

Workup: Cool the reaction to room temperature. Filter the mixture to remove the solid K₂CO₃ and rinse the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Causality: Filtration removes the inorganic base.

-

-

Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with deionized water (2x) and brine (1x).

-

Causality: The water wash removes any remaining K₂CO₃ and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Causality: MgSO₄ removes residual water from the organic phase.

-

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-(3,4-difluorobenzyl)morpholine.

-

Causality: Chromatography separates the desired product from unreacted morpholine and any non-polar impurities.

-

Diagram: Experimental Workflow for N-Alkylation

Caption: Step-by-step workflow for a typical N-alkylation reaction.

Data Presentation: Representative Reaction Outcomes

The enhanced electrophilicity of this compound allows it to react efficiently with a range of nucleophiles. The following table provides illustrative yields for typical Sₙ2 reactions.

| Nucleophile | Product Type | Representative Yield |

| Piperidine | Tertiary Amine | >95% |

| Sodium Phenoxide | Aryl Ether | ~90% |

| Sodium Azide | Benzyl Azide | >95% |

| Potassium Thioacetate | Thioester | ~85% |

(Note: Yields are illustrative and depend on specific reaction conditions.)

Conclusion

The electrophilic nature of this compound is a finely tuned property derived from its fundamental molecular structure. The potent, electron-withdrawing inductive effect of the two fluorine substituents dramatically enhances the partial positive charge on the benzylic carbon. This electronic feature overwhelmingly favors a concerted Sₙ2 mechanistic pathway for nucleophilic substitution, making the compound a reliable and highly reactive partner in synthesis. For drug development professionals and synthetic chemists, a thorough understanding of this underlying causality is essential for predicting reactivity, optimizing reaction conditions, and ultimately, harnessing the full potential of this valuable fluorinated intermediate.

References

- Vertex AI Search, based on a this compound SAFETY D

-

Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Available at: [Link]

-

Gnade, M. E., & Goforth, A. M. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

-

Royal Society Publishing. (1965). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Available at: [Link]

-

ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Choosing the Right Pharmaceutical Intermediate: The Role of this compound. Available at: [Link]

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available at: [Link]

-

Zinna, F., et al. (2015). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. Available at: [Link]

-

University of Calgary. Nucleophilic substitution of benzylic halides. Available at: [Link]

-

Allen Institute. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. Available at: [Link]

-

Sparrow Chemical. Fluorobenzyl Chloride Series. Available at: [Link]

-

Zholdassova, Y., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. (2019). 8.4: Electrophiles. Available at: [Link]

Sources

- 1. CAS 698-80-6: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sparrow-chemical.com [sparrow-chemical.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 698-80-6 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

The Lynchpin of Fluorinated Moieties: An In-Depth Technical Guide to the Reactivity of the C-Cl Bond in 3,4-Difluorobenzyl Chloride

Abstract

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic profiles.[1][2] 3,4-Difluorobenzyl chloride serves as a pivotal intermediate in this endeavor, offering a reactive handle for the introduction of the 3,4-difluorobenzyl moiety.[1] This technical guide provides a comprehensive exploration of the reactivity of the carbon-chlorine (C-Cl) bond in this compound, delving into the electronic effects of the fluorine substituents and their influence on key transformations. We will examine the mechanistic underpinnings of its participation in nucleophilic substitution, reduction, and cross-coupling reactions, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction: The Unique Electronic Profile of this compound

This compound, with the chemical formula C₇H₅ClF₂, is a colorless to pale yellow liquid characterized by a benzyl group substituted with two fluorine atoms at the 3 and 4 positions and a reactive chloromethyl group.[3][4][5] The presence and positioning of the two fluorine atoms on the aromatic ring profoundly influence the reactivity of the benzylic C-Cl bond.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Cl bond, creating a more electrophilic benzylic carbon, thereby predisposing it to nucleophilic attack.[6][7] Concurrently, the fluorine atoms exhibit a resonance effect (+R effect) by donating their lone pair electrons to the aromatic ring. However, in the case of halogens, the inductive effect typically outweighs the resonance effect. The interplay of these electronic factors dictates the reaction pathways and rates of this compound.

Nucleophilic Substitution Reactions: A Mechanistic Dichotomy

The benzylic position of this compound renders it susceptible to nucleophilic substitution reactions, which can proceed through either an Sₙ1 or Sₙ2 mechanism. The operative pathway is contingent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[6][8][9]

The Sₙ2 Pathway: Concerted Displacement

In the presence of strong, unhindered nucleophiles and in polar aprotic solvents, the Sₙ2 mechanism is favored.[9][10] This pathway involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to a concerted displacement of the chloride ion and an inversion of stereochemistry if the carbon were chiral.[6][9]

The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and thus facilitating the Sₙ2 reaction.[11]

Experimental Protocol: Sₙ2 Alkylation with Sodium Azide

-

Reaction Setup: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq).

-

Execution: Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3,4-difluorobenzyl azide.

The Sₙ1 Pathway: Carbocation Intermediate

In the presence of weak nucleophiles and in polar protic solvents (e.g., ethanol, water), the Sₙ1 mechanism can compete.[6][7][8] This pathway proceeds through a stepwise mechanism involving the formation of a resonance-stabilized benzylic carbocation intermediate.[6][10] The stability of this carbocation is a critical determinant of the reaction rate.

While the electron-withdrawing fluorine atoms can destabilize the adjacent carbocation through their inductive effect, the resonance stabilization provided by the benzene ring is a dominant factor.[10]

Logical Relationship: Factors Influencing Sₙ1 vs. Sₙ2 Pathways

Caption: Factors influencing the Sₙ1 vs. Sₙ2 reaction pathway.

Reduction of the C-Cl Bond

The C-Cl bond in this compound can be readily reduced to a C-H bond, yielding 3,4-difluorotoluene. This transformation is typically achieved using hydride-reducing agents.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH)

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quenching: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Workup: Filter the resulting suspension through a pad of Celite, and wash the filter cake with THF.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 3,4-difluorotoluene, which can be further purified by distillation if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[12][13][14] this compound can serve as an electrophilic partner in these reactions, although aryl chlorides are generally less reactive than their bromide or iodide counterparts.[15][16] The success of these couplings often relies on the use of specialized catalyst systems, including electron-rich and bulky phosphine ligands.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[14]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond by reacting an organoboron compound with an organic halide.[14]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reaction Setup: To a mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent system like toluene/water (4:1), add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).

-

Execution: Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

-

Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford 3,4-difluoro-1,1'-biphenyl.

Data Summary: Reactivity in Common Transformations

| Reaction Type | Reagents | Product | Typical Yield (%) |

| Sₙ2 Substitution | Sodium Azide in DMF | 3,4-Difluorobenzyl azide | >90 |

| Reduction | LiAlH₄ in THF | 3,4-Difluorotoluene | >95 |

| Suzuki Coupling | Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | 3,4-Difluoro-1,1'-biphenyl | 70-85 |

Safety and Handling

This compound is a corrosive and lachrymatory compound.[3] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[3][17] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

Conclusion

The C-Cl bond in this compound exhibits a versatile reactivity profile, making it a valuable building block in organic synthesis, particularly for the introduction of fluorinated motifs in drug discovery programs.[1][18] The electronic effects of the 3,4-difluoro substitution pattern play a crucial role in modulating its reactivity in nucleophilic substitution, reduction, and cross-coupling reactions. A thorough understanding of the underlying mechanisms and optimal reaction conditions, as outlined in this guide, is paramount for its effective utilization in the synthesis of complex molecular targets.

References

- Choosing the Right Pharmaceutical Intermediate: The Role of this compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Stereochemical outcomes of C–F activation reactions of benzyl fluoride. (2018). Beilstein Journal of Organic Chemistry.

- Origin of the SN2 Benzylic Effect. (2008). Journal of the American Chemical Society.

- This compound - Introduction. (2024). ChemBK.

- Fluorobenzyl Chloride Series. Sparrow Chemical.

- Nucleophilic Substitution Reactions. University of Illinois Chicago.

- Nucleophilic Substitution Reactions. SlidePlayer.

- CAS 698-80-6: this compound. CymitQuimica.

- This compound | CAS 698-80-6. Santa Cruz Biotechnology.

- Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry.

- Nucleophilic Substitution Reactions. Organic Chemistry On-Line.

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2017). MDPI.

- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.

- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.

- Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar.

- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. (2011). The Journal of Organic Chemistry.

- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (2014). Journal of the American Chemical Society.

- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole. BenchChem.

- This compound, 98%. Thermo Scientific.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CAS 698-80-6: this compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. askthenerd.com [askthenerd.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. rammohancollege.ac.in [rammohancollege.ac.in]

- 10. asccollegekolhar.in [asccollegekolhar.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, 98% 5 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.co.uk]

- 18. sparrow-chemical.com [sparrow-chemical.com]

An In-depth Technical Guide to the Role of Fluorine Atoms in 3,4-Difluorobenzyl Chloride Reactivity

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1][2][3] Among the vast arsenal of fluorinated building blocks, 3,4-difluorobenzyl chloride (CAS 698-80-6) emerges as a particularly versatile and reactive intermediate.[1][4] Its utility stems from the unique interplay between the reactive benzylic chloride moiety and the two fluorine substituents on the aromatic ring. These fluorine atoms are not mere spectators; they actively govern the molecule's electronic character, thereby dictating its reactivity profile, particularly in nucleophilic substitution reactions.[4][5]

This guide, intended for researchers and drug development professionals, provides a detailed examination of the causal relationship between the fluorine substituents and the reactivity of the this compound core. We will dissect the underlying electronic principles, present quantitative data, and provide a field-proven experimental protocol to illustrate these concepts in practice.

The Dichotomy of Fluorine: Unraveling the Electronic Effects

The influence of the fluorine atoms on the reactivity of the benzylic carbon is a direct consequence of their potent, yet opposing, electronic effects: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. It pulls electron density away from the atoms it is attached to through the sigma (σ) bonds. In this compound, both fluorine atoms exert a significant -I effect, withdrawing electron density from the benzene ring. This effect is distance-dependent and is strongest at the carbons directly attached to the fluorines (C3 and C4).

-

Resonance Effect (+R): Despite its high electronegativity, fluorine possesses lone pairs of electrons in its p-orbitals that can be donated into the π-system of the benzene ring. This electron-donating resonance effect (+R) pushes electron density into the ring, partially counteracting the inductive withdrawal.

For fluorine, the inductive effect overwhelmingly dominates the resonance effect. However, the position of the substituent determines the net impact at a specific site on the ring. In this compound, the fluorine at the 4-position (para to the benzyl group) can exert both -I and +R effects that influence the benzylic carbon. The fluorine at the 3-position (meta to the benzyl group) primarily exerts its -I effect, as the resonance effect is not effectively transmitted to the benzylic position from the meta position.

The cumulative result is a significant withdrawal of electron density from the aromatic ring, which in turn influences the benzylic C-Cl bond. This makes the benzylic carbon more electrophilic and thus more susceptible to attack by nucleophiles.[6][7]

Visualizing the Electronic Landscape

The following diagram illustrates the dominant inductive electron withdrawal by the fluorine atoms, which increases the electrophilicity of the benzylic carbon.

Caption: Inductive withdrawal (-I) by fluorine atoms in this compound.

Quantifying Substituent Effects: Hammett Constants

The electronic influence of substituents can be quantified using Hammett constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. For reactions sensitive to electronic effects at the benzylic position, the σ_meta and σ_para values are particularly relevant.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| Fluorine (F) | 0.34 | 0.06 |

| Data sourced from Hansch, C. et al. (1991)[8] |

The strongly positive σ_meta value (0.34) reflects the powerful inductive withdrawal from the meta position.[9][10] The σ_para value (0.06) is much smaller, though still positive, indicating that the electron-donating resonance effect partially cancels the strong inductive effect at the para position.[9][10] In this compound, the combined effect of a meta and a para fluorine substituent results in a pronounced electron deficiency in the ring, enhancing the reactivity of the benzylic chloride towards nucleophiles.

Reactivity in Nucleophilic Substitution Reactions

This compound is highly reactive in nucleophilic substitution reactions, serving as an excellent substrate for introducing the 3,4-difluorobenzyl moiety into a target molecule.[4][5] The reaction typically proceeds via an S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism, although an S_N1 pathway involving a resonance-stabilized benzylic carbocation can also be accessible under certain conditions.[11][12]

The S_N2 Mechanism: In an S_N2 reaction, a nucleophile attacks the electrophilic benzylic carbon, and the chloride leaving group departs in a single, concerted step.[6][13]

Nu⁻ + R-CH₂-Cl → [Nu---CH₂(R)---Cl]⁻‡ → Nu-CH₂-R + Cl⁻

The fluorine atoms accelerate this reaction in two primary ways:

-

Enhanced Electrophilicity: As discussed, the strong -I effect of the two fluorines makes the benzylic carbon more electron-deficient (more δ+) and therefore a more attractive target for the incoming nucleophile.

-

Leaving Group Ability: While the electronic effects are primarily transmitted through the ring to the benzylic carbon, they have a minimal direct effect on the stability of the departing chloride ion. The inherent stability of the chloride anion makes it a good leaving group.[13]

Experimental Protocol: S_N2 Synthesis of 3,4-Difluorobenzyl Azide

This protocol provides a validated method for the synthesis of 3,4-difluorobenzyl azide, a versatile intermediate for click chemistry and the synthesis of nitrogen-containing heterocycles. The reaction is a classic example of an S_N2 substitution on the this compound core.

Safety Precautions:

-

This compound is corrosive and a lachrymator.[17] Handle in a well-ventilated fume hood.

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. Quench any residual azide with sodium nitrite solution before disposal.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[17]

Reagents and Materials

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| This compound | 698-80-6 | 162.56 | 1.63 g (1.25 mL) | 1.0 |

| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 0.78 g | 1.2 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

| Diethyl Ether | 60-29-7 | 74.12 | ~100 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | ~100 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~2 g | - |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (0.78 g, 12.0 mmol).

-

Solvent Addition: Add N,N-Dimethylformamide (DMF, 20 mL) to the flask. Stir the suspension at room temperature until the sodium azide is partially dissolved.

-

Substrate Addition: Add this compound (1.63 g, 10.0 mmol) to the suspension dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to 50°C using an oil bath and stir for 4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product, 3,4-difluorobenzyl azide, will have a higher R_f value than the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic extracts and wash with deionized water (2 x 20 mL) to remove residual DMF, followed by a wash with brine (20 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.

-

Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification & Characterization: The product, 3,4-difluorobenzyl azide, is often obtained in high purity after work-up. If necessary, it can be further purified by column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Experimental Workflow Diagram

Caption: S_N2 synthesis workflow for 3,4-difluorobenzyl azide.

Conclusion

The two fluorine atoms in this compound are critical determinants of its chemical reactivity. Through a dominant electron-withdrawing inductive effect, they render the benzylic carbon highly electrophilic, significantly activating the molecule for nucleophilic substitution reactions. This predictable and enhanced reactivity makes this compound an invaluable building block for introducing the difluorobenzyl motif, a common feature in pharmaceuticals and advanced materials designed to have improved metabolic stability and binding affinity.[1] A thorough understanding of these fundamental electronic principles is paramount for researchers aiming to leverage this and other fluorinated reagents in the rational design and synthesis of next-generation chemical entities.

References

-

Journal of the Chemical Society, Perkin Transactions 2. Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. [Link]

-

ACS Publications. The activating effect of fluorine in electrophilic aromatic substitution. [Link]

-

JoVE. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]

-

Sparrow Chemical. Fluorobenzyl Chloride Series. [Link]

-

ResearchGate. Hammett constants σ for fluoro-substituents. [Link]

-

Unknown Source. Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Pharmaceutical Intermediate: The Role of this compound. [Link]

-

AIP Publishing. Determination of Some Carbon‐Chlorine Bond Dissociation Energies. [Link]

-

Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. [Link]

-

Wikipedia. Hammett equation. [Link]

-

Chemistry Stack Exchange. Electrophilic aromatic substitution with fluorine. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

-

Science.gov. hammett substituent constants: Topics by Science.gov. [Link]

- Google Patents. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.

-

ChemBK. This compound. [Link]

-

Journal of the American Chemical Society. Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?1. [Link]

-

Unknown Source. Nucleophilic Substitution Reactions. [Link]

-

Unknown Source. Nucleophilic Substitution Reactions. [Link]

-

Chemical Society Reviews (RSC Publishing). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]

-

Chemistry Stack Exchange. How to calculate the bond energy of C-Cl?. [Link]

-

The Journal of Organic Chemistry. Renewable Reagent for Nucleophilic Fluorination. [Link]

-

ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. [Link]

-

Organic Chemistry On-Line. Nucleophilic Substitution Reactions - Organic Chemistry On-Line. [Link]

-

Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. [Link]

-

Master Organic Chemistry. Nucleophilic Substitution Reactions – Introduction. [Link]

-

ResearchGate. Comparison of the BDE of Alkyl Halides and Benzyl Halides. [Link]

-

PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

-

Unknown Source. Reactivity in Friedel–Crafts aromatic benzylation: the role of the electrophilic reactant. [Link]

-

Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link]

-

PubChemLite. This compound (C7H5ClF2). [Link]

-

PubChem. 3,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 2724519. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sparrow-chemical.com [sparrow-chemical.com]

- 5. CAS 698-80-6: this compound | CymitQuimica [cymitquimica.com]

- 6. askthenerd.com [askthenerd.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 9. global.oup.com [global.oup.com]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. asccollegekolhar.in [asccollegekolhar.in]

- 13. rammohancollege.ac.in [rammohancollege.ac.in]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Reactivity in Friedel–Crafts aromatic benzylation: the role of the electrophilic reactant - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. chembk.com [chembk.com]

An In-depth Technical Guide on 3,4-Difluorobenzyl Chloride as a Fluorinated Building Block

Abstract

The strategic incorporation of fluorine into molecular structures is a pivotal strategy in modern drug discovery and materials science. The distinct electronic properties imparted by fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among the diverse array of fluorinated synthons, 3,4-difluorobenzyl chloride has garnered considerable attention as a versatile building block. This guide offers a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, and key applications, with a focus on providing practical insights for researchers and professionals in drug development and chemical synthesis.

Introduction: The Strategic Advantage of Fluorine in Molecular Design

The deliberate introduction of fluorine into bioactive molecules is a well-established method for optimizing their pharmacological profiles. The high electronegativity of fluorine can modulate the acidity of adjacent protons, influence pKa values, and foster advantageous interactions with biological targets. Moreover, the exceptional strength of the carbon-fluorine bond often impedes metabolic degradation, thereby extending the in vivo half-life of pharmaceuticals.[1][2] The 3,4-difluoro substitution pattern, in particular, confers a unique electronic signature that can profoundly impact the parent molecule's properties.[3]

This compound is a key reagent for introducing the 3,4-difluorobenzyl moiety into a variety of molecular scaffolds.[4] This guide will explore the practical aspects of utilizing this building block, from its synthesis to its diverse applications in constructing complex molecular architectures.

Physicochemical Properties and Safety Data

A fundamental understanding of a reagent's properties is crucial for its safe and effective handling in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 698-80-6 | [5][6][7] |

| Molecular Formula | C7H5ClF2 | [3][5][6][7] |

| Molecular Weight | 162.56 g/mol | [6][7] |

| Appearance | Clear colorless to faintly yellow liquid | [5][6] |

| Boiling Point | 181.3±25.0 °C at 760 mmHg | [7] |

| Density | ~1.3 g/cm³ | [5][7] |

| Flash Point | 65.6±16.6 °C | [7] |

Safety Profile: this compound is classified as a corrosive and lachrymatory substance.[5][6] It is harmful if swallowed or inhaled.[5] It causes severe skin burns and eye damage.[8][9] Therefore, it must be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][8] In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]

Synthesis of this compound

The predominant industrial-scale synthesis of this compound is achieved through the chlorination of 3,4-difluorotoluene.

This process involves the free-radical chlorination of the methyl group of 3,4-difluorotoluene.

Reaction:

3,4-Difluorotoluene + Cl₂ --(UV light or radical initiator)--> this compound + HCl

Experimental Protocol:

-

Reactor Setup: A reaction vessel, equipped with a reflux condenser, a gas inlet tube, and a UV lamp, is charged with 3,4-difluorotoluene.

-

Initiation: The reaction is initiated either by exposure to UV radiation or by the addition of a radical initiator such as AIBN (azobisisobutyronitrile).

-

Chlorination: Chlorine gas is carefully bubbled through the solution at a controlled rate, with the reaction temperature typically maintained between 80-120 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by Gas Chromatography (GC) to track the consumption of the starting material and the formation of the desired product.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and any residual chlorine and HCl are removed by purging with an inert gas. The crude product is then purified by fractional distillation under reduced pressure.

Rationale for Experimental Choices:

-

UV Light/Radical Initiator: The C-H bond of the methyl group requires a significant energy input to break. UV light or a radical initiator provides the necessary energy to generate chlorine radicals, which then propagate the chain reaction.

-

Elevated Temperature: The reaction is conducted at elevated temperatures to achieve a practical reaction rate and to maintain the reactants and products in the liquid phase.

-

Fractional Distillation: This purification method is highly effective for separating the desired this compound from unreacted starting material and potential over-chlorinated byproducts.

Key Reactions and Applications

The chemical reactivity of this compound is primarily defined by the electrophilic nature of the benzylic carbon, making it an excellent substrate for a wide array of nucleophilic substitution reactions.[3]

This compound readily engages with a diverse range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

General Reaction Scheme:

Caption: General Nucleophilic Substitution Pathway.

Illustrative Examples of Nucleophiles and Corresponding Products:

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide (NaOH) | 3,4-Difluorobenzyl alcohol |

| Alkoxide | Sodium Methoxide (NaOMe) | 3,4-Difluorobenzyl methyl ether |

| Cyanide | Potassium Cyanide (KCN) | 3,4-Difluorophenylacetonitrile |

| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)-3,4-difluorobenzene |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3,4-Difluorobenzyl phenyl sulfide |